3-Bromo-2-(4-isopropylphenoxy)pyridine
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Overview
Description
3-Bromo-2-(4-isopropylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines This compound is characterized by a bromine atom attached to the second position of the pyridine ring and a 4-isopropylphenoxy group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-isopropylphenoxy)pyridine typically involves the bromination of 2-(4-isopropylphenoxy)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-isopropylphenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while the pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted pyridines.
Coupling Reactions: Biaryl compounds with various functional groups.
Oxidation and Reduction Reactions: Quinones or reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-2-(4-isopropylphenoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-isopropylphenoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenoxy group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance or modify its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(isopropylphenoxy)pyridine
- 3-Chloro-2-(4-isopropylphenoxy)pyridine
- 3-Bromo-2-(4-tert-butylphenoxy)pyridine
Uniqueness
3-Bromo-2-(4-isopropylphenoxy)pyridine is unique due to the specific positioning of the bromine atom and the isopropylphenoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-bromo-2-(4-propan-2-ylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-10(2)11-5-7-12(8-6-11)17-14-13(15)4-3-9-16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICVPYHNDQTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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